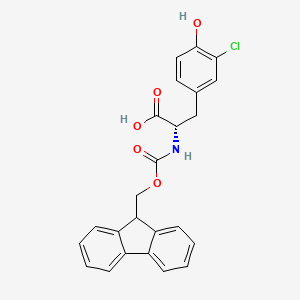

Fmoc-3-chloro-L-tyrosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-(3-chloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDGYTHHDSEGNQ-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673989 | |

| Record name | 3-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478183-58-3 | |

| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-3-chloro-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Halogenation in Peptide Synthesis

In the landscape of peptide-based therapeutics and chemical biology, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, halogenated amino acids have emerged as powerful tools for modulating the pharmacological and structural properties of peptides. This guide focuses on Nα-(9-Fluorenylmethoxycarbonyl)-3-chloro-L-tyrosine (Fmoc-3-chloro-L-tyrosine), a key building block that introduces a chloro-substituent onto the aromatic ring of tyrosine. This modification can significantly influence peptide conformation, receptor binding affinity, and metabolic stability.[1][2] This document serves as a comprehensive technical resource on the chemical properties, handling, and strategic implementation of this compound in solid-phase peptide synthesis (SPPS).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application. These properties dictate its solubility, stability, and reactivity during peptide synthesis.

Core Chemical and Physical Data

| Property | Value | Source(s) |

| CAS Number | 478183-58-3 | [3][4] |

| Molecular Formula | C₂₄H₂₀ClNO₅ | [3][4] |

| Molecular Weight | 437.87 g/mol | [3] |

| Appearance | White to off-white powder | [4] |

| Melting Point | >166 °C (decomposition) | [5] |

| Optical Rotation | [α]²⁰/D = -22 ± 2° (c=1 in DMF) | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol; Sparingly soluble in DMF | [5] |

Structural and Spectroscopic Data

-

¹H and ¹³C NMR Spectroscopy: The NMR spectra are expected to be complex due to the presence of the Fmoc group and the substituted tyrosine ring. The aromatic region will show characteristic signals for the fluorenyl group and the trisubstituted benzene ring of the chlorotyrosine. The presence of the chloro-substituent will influence the chemical shifts of the aromatic protons and carbons of the tyrosine side chain compared to unsubstituted Fmoc-L-tyrosine. High-temperature NMR in d6-DMSO may be necessary to resolve rotamers associated with the carbamate bond.[6][7]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include: N-H stretching of the carbamate, C=O stretching of the carboxylic acid and the carbamate, and aromatic C=C stretching from both the fluorenyl and chlorotyrosine rings. The presence of the C-Cl bond will also result in a characteristic absorption in the fingerprint region.[8][9]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show the protonated molecular ion [M+H]⁺. The fragmentation pattern in MS/MS would likely involve the loss of the Fmoc group and subsequent fragmentation of the 3-chloro-L-tyrosine core. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum of fragments containing the chloro-substituent.[10][11][12]

Handling, Storage, and Stability

Proper handling and storage are critical to maintain the integrity of this compound.

-

Storage: The compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[4] For long-term storage, temperatures of -20°C are recommended to minimize degradation.

-

Stability:

-

pH: The Fmoc protecting group is labile to basic conditions, typically being removed with a 20% solution of piperidine in DMF during SPPS.[13] The compound is generally stable under the acidic conditions used for side-chain deprotection and cleavage from the resin (e.g., trifluoroacetic acid).[14]

-

Temperature: While stable at recommended storage temperatures, prolonged exposure to elevated temperatures, especially in solution, can lead to degradation. Thermal cleavage of the Fmoc group has been observed at high temperatures (e.g., 120°C in DMSO).[6][7]

-

Chloro-Substituent Stability: The chloro-substituent on the aromatic ring is generally stable to the standard conditions of Fmoc-based SPPS, including repeated piperidine treatments and final cleavage with trifluoroacetic acid (TFA).

-

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block for the synthesis of peptides containing a 3-chlorotyrosine residue. The Fmoc group provides temporary protection of the α-amino group, allowing for sequential addition of amino acids to a solid support.

Experimental Workflow for Incorporation of this compound in SPPS

The following diagram outlines the key steps in a typical Fmoc-SPPS cycle for incorporating this compound.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Protocol for the Incorporation of this compound

This protocol is a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.

1. Resin Preparation and Swelling:

-

Place the appropriate resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin for at least 30-60 minutes with gentle agitation.[15]

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[15]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling of this compound:

-

Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent such as HBTU (3-5 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents). Allow the mixture to pre-activate for 2-5 minutes.[15] The use of more potent coupling reagents like HATU may be beneficial for this sterically hindered amino acid.[16]

-

Coupling: Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. Longer coupling times may be necessary depending on the sequence.

-

Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.[15] If the test is positive (blue beads), the coupling step should be repeated.

4. Capping (Optional):

-

If the coupling is incomplete after a second attempt, any unreacted free amines can be capped to prevent the formation of deletion sequences. This is typically done using a solution of acetic anhydride and a non-nucleophilic base like DIEA in DMF.

5. Repetition of the SPPS Cycle:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive residues from reactive cations generated during deprotection. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[17][18] The reaction is typically carried out for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolate the precipitated peptide by centrifugation and decantation.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

7. Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Potential Side Reactions and Considerations

While Fmoc-SPPS is a robust methodology, several side reactions can occur, and the presence of a halogenated tyrosine warrants special consideration.

-

Racemization: Racemization of the chiral center of the amino acid can occur, particularly during the activation step. The use of urethane-based protecting groups like Fmoc significantly suppresses this side reaction. However, employing coupling reagents with racemization-suppressing additives (e.g., HOBt or Oxyma) is still recommended.[16]

-

Alkylation of Side Chains: During the final TFA cleavage, reactive cations are generated from the cleavage of side-chain protecting groups. These can alkylate sensitive residues like tryptophan and methionine. The inclusion of scavengers such as TIS in the cleavage cocktail is crucial to mitigate these side reactions.[18][19]

-

Incomplete Coupling: The bulky nature of the Fmoc group and the 3-chloro-tyrosine side chain may lead to slower coupling kinetics compared to smaller amino acids. It is essential to monitor the coupling reaction completion and, if necessary, employ double coupling or more potent activating agents.[16]

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides. Its incorporation can impart unique structural and functional properties, opening new avenues for drug discovery and the study of protein-protein interactions. A thorough understanding of its chemical properties, coupled with optimized handling and SPPS protocols, is essential for its successful implementation. This guide provides a foundational framework for researchers to confidently utilize this compound in their synthetic endeavors, paving the way for the development of novel and potent peptide-based molecules.

References

-

Bohrium. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. [Link]

-

Papini, A. M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401. [Link]

-

ResearchGate. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. [Link]

-

MDPI. (2021). Natural and Synthetic Halogenated Amino Acids. [Link]

-

Anaspec. (n.d.). This compound - 1 g. [Link]

-

ResearchGate. (n.d.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Dong, S., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Organic Letters, 18(15), 3762-3765. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

ResearchGate. (n.d.). Fmoc cleavage in different solvents after 15 min at 120 °C. [Link]

-

Poulsen, T. B., et al. (2019). Analysis of protein chlorination by mass spectrometry. Methods, 158, 49-57. [Link]

-

Nam, Y. S., et al. (2018). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Science, 5(11), 1801255. [Link]

-

ResearchGate. (2018). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. [Link]

-

Acar, S. (2019). Synthesis and Applications of Synthetic Peptides. In Peptide and Protein-Based Nanomaterials. IntechOpen. [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of L-tyrosine hydrochloride crystalline powder. [Link]

-

ResearchGate. (n.d.). (a) FTIR spectra of Fmoc-K3 and Fmoc-FFK3. Absorbance deconvolution in... [Link]

-

Aralez Bio. (n.d.). This compound. [Link]

-

Seiler, M., et al. (2007). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 61(4), 230-233. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Analysis of 3-chlorotyrosine as a specific marker of protein oxidation: The use of N(O,S)-ethoxycarbonyltrifluoroethyl ester derivatives and gas chromatography/mass spectrometry. [Link]

-

ResearchGate. (n.d.). Thermal Cleavage of the Fmoc Protection Group. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Barany, G., et al. (2013). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 4(5), 1846-1854. [Link]

-

Giraud, M., et al. (1993). Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. Letters in Peptide Science, 1(2), 113-119. [Link]

-

Fleszar, M. G., et al. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Molecules, 25(21), 5158. [Link]

-

ResearchGate. (n.d.). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? [Link]

Sources

- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound [chemicalbook.com]

- 6. chimia.ch [chimia.ch]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. EP0161468A2 - Process for the solid phase synthesis of peptides which contain sulfated tyrosine - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. chempep.com [chempep.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Introduction: The Strategic Advantage of a Halogenated Amino Acid

An In-depth Technical Guide to Fmoc-3-chloro-L-tyrosine: Properties, Synthesis, and Application in Peptide Chemistry

In the landscape of peptide synthesis and drug development, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. This compound is a premier example of such a building block, offering unique chemical properties that extend beyond the 20 proteinogenic amino acids. It is a derivative of L-tyrosine featuring two critical modifications: the N-α-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorine atom at the 3-position of the phenol ring.

The Fmoc group is fundamental to modern solid-phase peptide synthesis (SPPS), providing a base-labile protecting group that allows for the sequential, controlled assembly of peptide chains under mild conditions.[1] The introduction of a chloro-substituent on the aromatic ring is not a trivial alteration; it enhances the molecule's reactivity and provides a tool for modulating the pharmacological properties of synthetic peptides, including stability and receptor-binding specificity.[2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core properties, scientific rationale, and practical applications of this compound.

Core Properties and Specifications

A precise understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory. The following table summarizes its key specifications, compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 478183-58-3 | [2][3][4][5] |

| Molecular Formula | C₂₄H₂₀ClNO₅ | [2][3][6] |

| Molecular Weight | 437.88 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | [2] |

| Purity | Typically ≥95% - 98% (HPLC) | [2][5][6] |

| Melting Point | 162 - 176 °C | [2][7] |

| Synonyms | Fmoc-Tyr(3-Cl)-OH, Fmoc-m-chloro-L-Tyr-OH | [2] |

| Storage Conditions | 0 - 8 °C | [2] |

The Scientific Rationale: A Tale of Two Modifications

The utility of this compound stems from the distinct advantages conferred by its two primary chemical features: the Fmoc protecting group and the 3-chloro substituent.

The Fmoc Group: An Orthogonal Pillar of SPPS

Solid-phase peptide synthesis relies on an "orthogonal" protection strategy, where the temporary N-α-protecting group can be removed under conditions that do not affect the permanent side-chain protecting groups or the linker attaching the peptide to the solid support.[8] The Fmoc group is the cornerstone of the most widely used orthogonal scheme.

-

Causality of Choice: The Fmoc group is cleaved by a secondary amine base, typically a 20% solution of piperidine in DMF.[9] This mild, non-acidic condition is highly advantageous as it avoids the repetitive acidolysis steps required by the older Boc-protection strategy, which can degrade acid-sensitive peptide sequences, particularly those containing tryptophan.[1] The mechanism involves a β-elimination reaction, which is rapid and clean, ensuring a high fidelity of N-terminal deprotection before the next coupling cycle.

Caption: Mechanism of Fmoc deprotection using piperidine in SPPS.

The 3-Chloro Substituent: A Tool for Molecular Engineering

The incorporation of a halogen, specifically chlorine, onto the tyrosine side chain provides a powerful tool for peptide design.

-

Enhanced Biological Activity: The electron-withdrawing nature of the chlorine atom can alter the pKa of the phenolic hydroxyl group, influencing hydrogen bonding capabilities and overall binding affinity to biological targets. This modification can lead to peptides with enhanced potency and selectivity.

-

Improved Pharmacokinetics: Halogenation can increase the metabolic stability of a peptide by blocking sites susceptible to enzymatic degradation (e.g., hydroxylation), thereby extending its in-vivo half-life.

-

Chemical Handle: The chloro-tyrosine residue can serve as a versatile chemical handle for post-synthetic modifications through reactions like palladium-catalyzed cross-coupling, enabling the attachment of other functional groups, labels, or probes.[2]

General Synthesis and Quality Control

While the precise industrial synthesis is proprietary, a general and well-established laboratory method for preparing Fmoc-amino acids involves the reaction of the free amino acid with an Fmoc-donating reagent.[10]

Caption: The core iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocol: Manual SPPS Coupling Step This protocol outlines the manual incorporation of this compound onto a resin-bound peptide chain with a free N-terminal amine. [9]

-

Resin Preparation: Start with the peptide-resin from the previous cycle, which has been washed thoroughly with DMF after the Fmoc deprotection step to expose the free amine.

-

Activation Solution Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent like HCTU (3-5 equivalents) in DMF. Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents). Allow this activation mixture to stand for 1-5 minutes.

-

Causality: The coupling agent (HCTU) reacts with the carboxylic acid of the Fmoc-amino acid to form a highly reactive acyl-uronium intermediate. This intermediate is readily attacked by the nucleophilic N-terminal amine on the resin, facilitating rapid and efficient peptide bond formation. [11]DIPEA acts as an organic base to neutralize salts and maintain optimal pH without interfering with the coupling reaction.

-

-

Coupling Reaction: Add the prepared activation solution to the reaction vessel containing the resin. Agitate the mixture using nitrogen bubbling, orbital shaking, or manual inversion for 1-2 hours at room temperature.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test (beads remain colorless) indicates that all free amines have reacted.

-

Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove all soluble reagents and byproducts. The resin is now ready for the next deprotection step.

Advanced Applications and Future Directions

The unique properties of this compound make it a valuable reagent in several advanced research areas:

-

Peptidomimetic and Drug Design: It is instrumental in structure-activity relationship (SAR) studies, where researchers can systematically replace native tyrosine residues to probe binding interactions or enhance therapeutic profiles. [2]* Bioconjugation and Diagnostics: The chloro-tyrosine residue can be used to attach peptides to other biomolecules or surfaces, which is crucial for developing targeted therapies and diagnostic tools. [2]* Protein Engineering: Site-specific incorporation of this analog into proteins allows for detailed studies of protein function, folding, and interactions. [2]

Conclusion

This compound is far more than a simple amino acid derivative. It is a sophisticated chemical tool that provides peptide chemists and drug developers with a reliable method for introducing a halogenated residue into synthetic peptides. The robust and mild chemistry of the Fmoc group ensures its seamless integration into standard SPPS workflows, while the 3-chloro modification offers a strategic avenue to enhance the biological and pharmacological properties of the final product. As the demand for novel peptide therapeutics with improved efficacy and stability continues to grow, the role of specialized building blocks like this compound will undoubtedly become even more critical.

References

-

This compound, min 96%, 1 gram. CP Lab Safety. [Link]

-

This compound - 1 g. Anaspec. [Link]

-

This compound. Aralez Bio eStore. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Synthesis of Fmoc-Tyr-Leu-OH (Fmoc-YL). The Royal Society of Chemistry. [Link]

-

Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

-

Introduction to Peptide Synthesis. PubMed Central. [Link]

Sources

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound - 1 g [anaspec.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound [chemicalbook.com]

- 8. peptide.com [peptide.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. benchchem.com [benchchem.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

An In-depth Technical Guide on the Synthesis and Purification of Fmoc-3-chloro-L-tyrosine

<Step>

Introduction: The Significance of Fmoc-3-chloro-L-tyrosine in Modern Drug Discovery

This compound is a crucial amino acid derivative employed in peptide synthesis and drug development. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a chloro substituent on the aromatic ring, enhances its utility in creating bioactive peptides with improved pharmacological properties. The incorporation of a chlorine atom into the tyrosine side chain can significantly influence the conformation and binding affinity of peptides, making it a valuable tool for medicinal chemists and researchers in drug discovery. This halogenation can lead to peptides with increased stability, specificity, and therapeutic efficacy. This guide provides a comprehensive overview of the synthesis and purification of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Part 1: Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process: the chlorination of L-tyrosine followed by the protection of the amino group with an Fmoc moiety.

Step 1: Electrophilic Chlorination of L-Tyrosine

The introduction of a chlorine atom onto the aromatic ring of L-tyrosine is an electrophilic aromatic substitution reaction. The hydroxyl group of the tyrosine side chain is an activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance, the chlorine atom is predominantly introduced at the 3-position of the aromatic ring.

Causality Behind Experimental Choices:

-

Chlorinating Agent: Hypochlorous acid (HOCl) or reagents that generate it in situ are commonly used for the chlorination of tyrosine residues in peptides. For the synthesis of the free amino acid, various chlorinating agents can be employed, with the choice often depending on reaction conditions and desired selectivity.

-

Reaction Conditions: The reaction is typically carried out in an aqueous medium. The pH of the reaction mixture is a critical parameter that can influence the rate and selectivity of the chlorination.

Experimental Protocol: Chlorination of L-Tyrosine

-

Dissolution: Dissolve L-tyrosine in an appropriate aqueous solvent.

-

Chlorinating Agent Addition: Slowly add the chosen chlorinating agent to the L-tyrosine solution while maintaining a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: Upon completion, neutralize the reaction mixture and isolate the crude 3-chloro-L-tyrosine. This may involve precipitation by adjusting the pH or extraction with an organic solvent.

-

Preliminary Purification: The crude product may be subjected to a preliminary purification step, such as recrystallization, to remove major impurities before proceeding to the next step.

Step 2: Fmoc Protection of 3-chloro-L-tyrosine

The second step involves the protection of the α-amino group of 3-chloro-L-tyrosine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection is essential for its use in solid-phase peptide synthesis (SPPS).

Causality Behind Experimental Choices:

-

Fmoc Reagent: 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) are the most common reagents for introducing the Fmoc group. Fmoc-Cl is highly reactive but can be prone to hydrolysis. Fmoc-OSu is more stable and often preferred for cleaner reactions.

-

Base: A mild base, such as sodium bicarbonate or sodium carbonate, is required to deprotonate the amino group, making it nucleophilic for the reaction with the Fmoc reagent.

-

Solvent System: The reaction is typically performed in a biphasic system, such as a mixture of an organic solvent (e.g., dioxane or acetone) and an aqueous basic solution.

Experimental Protocol: Fmoc Protection

-

Dissolution: Dissolve 3-chloro-L-tyrosine in an aqueous solution of sodium carbonate or sodium bicarbonate.

-

Fmoc Reagent Addition: Cool the solution to 0°C and add a solution of Fmoc-Cl or Fmoc-OSu in an organic solvent (e.g., dioxane) dropwise.

-

Reaction: Allow the reaction mixture to stir at 0°C for a few hours and then let it warm to room temperature overnight.

-

Work-up: Dilute the reaction mixture with water and wash with a non-polar organic solvent like diethyl ether to remove unreacted Fmoc reagent and byproducts.

-

Precipitation: Acidify the aqueous layer with a dilute acid (e.g., HCl) to a pH of 2-3 to precipitate the this compound product.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Diagram of the Synthesis Pathway

Caption: Synthesis pathway of this compound.

Part 2: Purification of this compound: Achieving High Purity for Peptide Synthesis

The purity of Fmoc-amino acids is paramount for the successful synthesis of high-quality peptides. Impurities can lead to side reactions and the formation of deletion or modified peptide sequences. Therefore, a robust purification strategy is essential.

Recrystallization: A Cost-Effective Purification Method

Recrystallization is a widely used and effective technique for purifying crude Fmoc-amino acids. The choice of solvent is critical and is determined by the solubility of the product and its impurities at different temperatures.

Experimental Protocol: Recrystallization

-

Solvent Selection: Identify a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing Fmoc-amino acids include toluene, ethanol/water mixtures, and ethyl acetate/hexane.

-

Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified this compound crystals under vacuum.

High-Performance Liquid Chromatography (HPLC): For Ultimate Purity

For applications requiring the highest purity, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. This technique separates the target compound from impurities based on differences in their hydrophobicity.

Causality Behind Experimental Choices:

-

Stationary Phase: A C18 reverse-phase column is commonly used for the purification of peptides and Fmoc-amino acids.

-

Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile (ACN), containing an ion-pairing agent like trifluoroacetic acid (TFA), is typically employed. The TFA helps to sharpen the peaks and improve resolution.

-

Detection: The elution of the compounds is monitored using a UV detector, typically at wavelengths of 214 nm (for the peptide backbone) and 265 nm (for the Fmoc group).

Experimental Protocol: Preparative RP-HPLC

-

Sample Preparation: Dissolve the crude or partially purified this compound in a suitable solvent, such as a mixture of the mobile phase components.

-

Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions.

-

Injection: Inject the sample onto the column.

-

Gradient Elution: Run a linear gradient from a lower to a higher concentration of the organic solvent (e.g., ACN) to elute the compounds. The hydrophobic Fmoc group will cause the desired product to have a significant retention time.

-

Fraction Collection: Collect the fractions corresponding to the main peak of the desired product.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

-

Lyophilization: Pool the pure fractions and remove the solvents by lyophilization to obtain the final high-purity product.

Diagram of the Purification Workflow

Caption: General purification workflow for this compound.

Part 3: Quality Control and Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Table 1: Analytical Techniques for Quality Control

| Analytical Technique | Purpose | Expected Outcome |

| Analytical HPLC | Purity assessment and quantification of impurities. | Purity ≥98% for use in peptide synthesis. |

| ¹H NMR | Structural confirmation. | Characteristic peaks for the Fmoc, chloro-tyrosine protons. |

| ¹³C NMR | Structural confirmation. | Characteristic peaks for all carbon atoms in the molecule. |

| Mass Spectrometry | Molecular weight confirmation. | The molecular ion peak corresponding to the calculated mass of this compound. |

Conclusion

The synthesis and purification of this compound are critical processes for its application in peptide synthesis and drug discovery. The two-step synthesis involving chlorination and subsequent Fmoc protection provides a reliable route to the desired product. Rigorous purification, through either recrystallization or preparative HPLC, is essential to achieve the high purity required for the synthesis of complex peptides. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently produce high-quality this compound for their scientific endeavors.

References

-

Bao, S., Zhong, X., Wan, Y., Tan, G., Xu, K., & Yu, X. (2020). Synthesis of Halogenated Diphenylpiperazines from l-Tyrosine Derivatives by Biotransformation. Chemistry Letters, 49(10), 1225-1228. [Link]

-

Kilanowicz, A., & Rode, W. (2016). Synthesis of halogenated derivatives of L-Tyr labeled with deuterium in aromatic ring. Journal of Labelled Compounds and Radiopharmaceuticals, 59(1), 4-8. [Link]

-

Bao, S., Zhong, X., Wan, Y., Tan, G., Xu, K., & Yu, X. (2020). Synthesis of Halogenated Diphenylpiperazines from L-Tyrosine Derivatives by Biotransformation. Chemistry Letters, 49(10), 1225-1228. [Link]

-

American Chemical Society. (2021). 9-Fluorenylmethyloxycarbonyl chloride. [Link]

-

Kilanowicz, A., & Rode, W. (2016). Syntheses of halogen derivatives of L-tryptophan, L-tyrosine and L-phenylalanine labeled with hydrogen isotopes. Journal of Labelled Compounds and Radiopharmaceuticals, 59(1), 4-8. [Link]

- McCord, T. J., Smith, D. R., Winters, D. W., Grimes, J. F., Hulme, K. L., Robinson, L. Q., Gage, L. D., & Davis, A. L. (1975).

Spectroscopic Characterization of Fmoc-3-chloro-L-tyrosine: A Technical Guide for Researchers

Introduction

Fmoc-3-chloro-L-tyrosine is a specialized amino acid derivative crucial for solid-phase peptide synthesis (SPPS) and the development of novel peptide-based therapeutics.[1] The incorporation of a chlorine atom onto the tyrosine side chain can modulate the electronic properties and potential interactions of the resulting peptide, making it a valuable tool in drug discovery and chemical biology.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine is fundamental to the iterative nature of SPPS, allowing for controlled, stepwise elongation of the peptide chain.[2]

A thorough characterization of this building block is paramount to ensure its purity and structural integrity prior to its use in synthesis. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly available spectra for this specific compound are not readily found, this guide offers detailed, field-proven protocols for data acquisition and a thorough interpretation of the expected spectral features based on the known molecular structure and data from analogous compounds. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for amino acid derivatives due to its ability to dissolve polar compounds and the presence of exchangeable protons).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).

-

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of deuterated solvent is critical. It must dissolve the analyte and should not have signals that overlap with important sample signals. DMSO-d₆ is often preferred for its high dissolving power for polar molecules like amino acid derivatives. The residual proton signal of DMSO-d₆ appears around 2.50 ppm, which is typically clear of most analyte signals.

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion, which is crucial for resolving complex spin systems and overlapping multiplets, particularly in the aromatic region.

-

Shimming: This process corrects for inhomogeneities in the magnetic field, leading to sharper spectral lines and improved resolution, which is essential for accurate coupling constant measurements.

Expected ¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the Fmoc group, the tyrosine backbone, and the substituted aromatic side chain.

Table 1: Expected ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Fmoc) | 7.8-7.9 | d | 2H |

| Aromatic (Fmoc) | 7.6-7.7 | d | 2H |

| Aromatic (Fmoc) | 7.3-7.4 | t | 2H |

| Aromatic (Fmoc) | 7.2-7.3 | t | 2H |

| Aromatic (Tyrosine) | ~7.2 | d | 1H |

| Aromatic (Tyrosine) | ~7.0 | d | 1H |

| Aromatic (Tyrosine) | ~6.8 | dd | 1H |

| NH (Amide) | ~7.5 | d | 1H |

| α-CH | ~4.3 | m | 1H |

| CH (Fmoc) | ~4.2 | t | 1H |

| CH₂ (Fmoc) | ~4.1 | d | 2H |

| β-CH₂ | ~3.0 | m | 2H |

| OH (Phenolic) | ~9.5 | s | 1H |

| OH (Carboxylic) | ~12.5 | br s | 1H |

Interpretation:

-

Fmoc Group Protons: The eight aromatic protons of the fluorenyl group will appear in the downfield region (7.2-7.9 ppm) as a set of doublets and triplets, characteristic of this protecting group. The benzylic proton and the methylene protons of the Fmoc group will be observed around 4.2 ppm and 4.1 ppm, respectively.

-

Tyrosine Aromatic Protons: The three protons on the chlorinated tyrosine ring will exhibit a distinct splitting pattern. The proton ortho to the hydroxyl group is expected to be a doublet, the proton ortho to the chloro group will also be a doublet, and the proton meta to both will be a doublet of doublets.

-

Backbone Protons: The α-proton (α-CH) will be a multiplet due to coupling with the β-protons and the amide proton. The β-protons (β-CH₂) will appear as a multiplet due to diastereotopicity and coupling to the α-proton.

-

Exchangeable Protons: The amide (NH), phenolic (OH), and carboxylic acid (OH) protons are exchangeable and will appear as broad singlets. Their chemical shifts can be highly dependent on concentration and temperature. These can be confirmed by a D₂O exchange experiment, where these peaks would disappear.

Expected ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic) | ~173 |

| C=O (Urethane) | ~156 |

| Aromatic (C-OH) | ~153 |

| Aromatic (Fmoc, quaternary) | ~144, ~141 |

| Aromatic (Tyrosine, quaternary) | ~129, ~125 |

| Aromatic (C-Cl) | ~122 |

| Aromatic (Fmoc, CH) | ~128, ~127, ~125, ~120 |

| Aromatic (Tyrosine, CH) | ~130, ~128, ~117 |

| CH₂ (Fmoc) | ~66 |

| α-C | ~56 |

| CH (Fmoc) | ~47 |

| β-C | ~36 |

Interpretation:

-

Carbonyl Carbons: The two carbonyl carbons (carboxylic acid and urethane) will be the most downfield signals.

-

Aromatic Carbons: The numerous aromatic carbons of the Fmoc and tyrosine moieties will appear in the 115-155 ppm range. The carbon bearing the hydroxyl group (C-OH) and the carbon bearing the chloro group (C-Cl) will have characteristic chemical shifts.

-

Aliphatic Carbons: The aliphatic carbons of the amino acid backbone and the Fmoc group will be observed in the upfield region (35-70 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups in this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

Methodology:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Spectrum:

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the significant absorption peaks.

-

Causality Behind Experimental Choices:

-

ATR Accessory: ATR-FTIR is a rapid and convenient technique for analyzing solid samples directly without the need for preparing KBr pellets. It requires only a small amount of sample and provides high-quality spectra.

-

Background Correction: Recording a background spectrum is crucial to remove contributions from atmospheric water and carbon dioxide, as well as any instrumental artifacts, ensuring that the resulting spectrum is solely from the sample.

Expected IR Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for the various functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| O-H (Carboxylic acid) | 3300-2500 (broad) | Stretching |

| O-H (Phenol) | ~3400 (broad) | Stretching |

| N-H (Amide) | ~3300 | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=O (Carboxylic acid) | ~1710 | Stretching |

| C=O (Urethane) | ~1690 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| N-H (Amide II) | ~1530 | Bending |

| C-O | 1300-1000 | Stretching |

| C-Cl | 800-600 | Stretching |

Interpretation:

-

Hydroxyl and Amine Stretches: A broad band in the 3400-2500 cm⁻¹ region will be indicative of the O-H stretching vibrations of the carboxylic acid and the phenolic hydroxyl group, as well as the N-H stretching of the amide.

-

Carbonyl Stretches: Two distinct, strong absorption bands are expected in the carbonyl region (1800-1650 cm⁻¹). The carboxylic acid C=O stretch will appear around 1710 cm⁻¹, while the urethane C=O of the Fmoc group will be slightly lower, around 1690 cm⁻¹.

-

Aromatic Region: The C=C stretching vibrations of the aromatic rings will give rise to several peaks in the 1600-1450 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals, including C-O stretching and C-H bending vibrations. The C-Cl stretching vibration is expected to appear in the lower frequency range of this region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of this compound.

Materials:

-

This compound sample

-

Methanol or acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for positive ion mode) or Ammonium hydroxide (optional, for negative ion mode)

-

Mass spectrometer with an ESI source (e.g., a quadrupole or time-of-flight analyzer)

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent mixture, such as 50:50 methanol:water.

-

A small amount of an acid (e.g., 0.1% formic acid) can be added to promote protonation for positive ion mode, or a base (e.g., 0.1% ammonium hydroxide) for deprotonation in negative ion mode.

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to obtain a stable signal.

-

Acquire the mass spectrum over a suitable m/z range (e.g., m/z 100-1000).

-

Acquire spectra in both positive and negative ion modes.

-

Causality Behind Experimental Choices:

-

ESI Source: Electrospray ionization is a soft ionization technique that is well-suited for polar, non-volatile molecules like amino acid derivatives, as it typically produces intact molecular ions with minimal fragmentation.

-

Solvent System: A polar, volatile solvent system is required for efficient spraying and ionization in the ESI source.

-

Additives: The addition of an acid or base helps to control the charge state of the analyte, leading to the preferential formation of either protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which are easier to detect and interpret.

Expected Mass Spectrometry Data and Interpretation

The mass spectrum will provide the molecular weight of this compound.

Table 4: Expected Mass-to-Charge Ratios (m/z) for this compound

| Ion | Expected m/z | Description |

| [M+H]⁺ | ~438.1 | Protonated molecule |

| [M+Na]⁺ | ~460.1 | Sodiated adduct |

| [M-H]⁻ | ~436.1 | Deprotonated molecule |

Molecular Formula: C₂₄H₂₀ClNO₅ Exact Mass: 437.10

Interpretation:

-

Molecular Ion Peak: The most important signal will be the molecular ion peak. In positive ion mode, this will likely be the protonated molecule [M+H]⁺ at an m/z of approximately 438.1. A sodiated adduct [M+Na]⁺ at m/z ~460.1 may also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z ~436.1 is expected.

-

Isotopic Pattern: Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion peaks. There will be two peaks separated by approximately 2 m/z units, with a relative intensity ratio of about 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic pattern is a definitive confirmation of the presence of one chlorine atom in the molecule.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS is essential for verifying its structure and purity before its application in peptide synthesis. This guide provides a framework of robust experimental protocols and detailed interpretations of the expected spectroscopic data. By following these methodologies, researchers can confidently characterize this important building block, ensuring the quality and success of their downstream synthetic endeavors.

References

-

Chem-Impex. This compound. [Link]

-

Anaspec. This compound - 1 g. [Link]

-

PubChem. (2S)-3-(3-chloro-4-hydroxyphenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid. [Link]

-

Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

Sources

A Technical Guide to the Strategic Incorporation of Fmoc-3-Chloro-L-Tyrosine in Peptide Synthesis for Advanced Research and Drug Development

This guide provides an in-depth technical overview of Fmoc-3-chloro-L-tyrosine, a critical building block for researchers, scientists, and drug development professionals. We will delve into the strategic considerations for its use, from commercial sourcing and quality control to its incorporation into synthetic peptides and the rationale behind its application in modern research.

Introduction: The Significance of Chlorinated Tyrosine in Peptide Chemistry

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide and protein engineering. Among these, halogenated derivatives have garnered significant interest for their ability to modulate the physicochemical and biological properties of peptides. This compound, in particular, offers a unique toolset for researchers. The introduction of a chlorine atom onto the tyrosine ring can enhance the pharmacological properties of peptide-based drug candidates, including increased stability and specificity.[1] Furthermore, 3-chloro-L-tyrosine serves as a stable and specific biomarker for oxidative stress mediated by the enzyme myeloperoxidase (MPO), a key player in inflammatory processes.[2][3] This dual utility in both therapeutic design and as a diagnostic marker underscores its importance in the field.

This guide will provide a comprehensive framework for the effective utilization of this compound, covering commercial availability, quality assessment of the raw material, detailed protocols for its incorporation into peptides via solid-phase peptide synthesis (SPPS), and the analytical characterization of the final chlorinated peptide.

Commercial Suppliers and Quality Control of this compound

A reliable supply of high-purity this compound is the foundation of any successful peptide synthesis campaign. Several reputable chemical suppliers offer this amino acid derivative.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Website | Purity Specification (Typical) |

| Chem-Impex | ≥ 98% (HPLC) | |

| Santa Cruz Biotechnology | Not explicitly stated, for research use only | |

| Anaspec | [Link] | Peak Area by HPLC ≥95% |

| Advanced ChemTech | Not explicitly stated | |

| CP Lab Safety | [Link] | min 96% |

| Aralez Bio | [Link] | Not explicitly stated |

| LGC Standards | Not explicitly stated, sold as a reference standard |

Self-Validating System: Incoming Quality Control

Before incorporating this compound into a synthesis, it is imperative to perform in-house quality control to verify the supplier's specifications. This ensures the integrity of the starting material and prevents the introduction of impurities that can complicate the synthesis and purification of the target peptide.

Experimental Protocol: Quality Control of this compound

-

Visual Inspection: The compound should be a white to off-white powder.[1]

-

Solubility Test: Confirm solubility in common SPPS solvents such as N,N-dimethylformamide (DMF).

-

Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

-

Detection: UV at 214 nm and 280 nm.

-

Expected Result: A single major peak with a purity of ≥98%.

-

-

Identity Confirmation by Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) in negative ion mode.

-

Expected Mass: [M-H]⁻ at m/z 436.9 (for C₂₄H₂₀ClNO₅, MW: 437.88).[1]

-

-

Optical Rotation (Optional but Recommended):

-

Conditions: As specified by the supplier (e.g., c=1 in DMF).[1]

-

Purpose: To confirm the enantiomeric purity of the L-amino acid.

-

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard principles of Fmoc-based SPPS. However, certain considerations can optimize the coupling efficiency and minimize potential side reactions.

Causality Behind Experimental Choices in SPPS

The choice of resin, coupling reagents, and deprotection conditions are critical for a successful synthesis. The Fmoc/tBu (tert-butyl) strategy is the most common approach, offering an orthogonal protection scheme where the Fmoc group is removed by a base, and the side-chain protecting groups are cleaved by an acid.

Experimental Workflow for SPPS of a Peptide Containing 3-chloro-L-tyrosine

The following diagram outlines a typical workflow for the manual synthesis of a peptide incorporating this compound.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocols

Protocol 1: Resin Swelling

-

Place the desired amount of resin (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide) in a reaction vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature with occasional agitation.

-

Drain the DMF.

Protocol 2: Fmoc Deprotection

-

Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 3: Amino Acid Coupling (Incorporation of this compound)

Causality: The use of a coupling agent like HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) activates the carboxylic acid of the incoming Fmoc-amino acid, facilitating the formation of the peptide bond with the free amine on the resin-bound peptide. The phenolic hydroxyl group of 3-chloro-L-tyrosine is often left unprotected during Fmoc-SPPS.

-

In a separate vial, dissolve 4 equivalents of this compound and 3.9 equivalents of HCTU in DMF.

-

Add 8 equivalents of DIPEA to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin thoroughly with DMF.

-

Self-Validating Step: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Protocol 4: Cleavage and Global Deprotection

Causality: A cleavage cocktail containing a strong acid (TFA) and scavengers is used to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups. Scavengers such as water, phenol, thioanisole, and ethanedithiol are crucial to quench the reactive cations generated during deprotection, which could otherwise lead to side reactions with sensitive residues like tryptophan and methionine.

-

After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. A common choice is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol, 82.5:5:5:5:2.5 v/v).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Analytical Characterization of Peptides Containing 3-chloro-L-tyrosine

Thorough analytical characterization is essential to confirm the identity, purity, and integrity of the synthesized peptide.

Workflow for Peptide Analysis

Caption: Workflow for the purification and analysis of a synthetic peptide.

Protocol 5: Purification by RP-HPLC

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Purify the peptide using preparative RP-HPLC with a C18 column and a water/acetonitrile/TFA mobile phase system.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Protocol 6: Characterization by Mass Spectrometry

-

Analyze the purified peptide by ESI-MS or MALDI-TOF MS.

-

Confirm that the observed molecular weight matches the theoretical molecular weight of the peptide containing 3-chloro-L-tyrosine. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the mass spectrum, providing definitive evidence of successful incorporation.

Conclusion

This compound is a valuable and versatile tool for peptide chemists. Its strategic incorporation can yield peptides with enhanced pharmacological properties for drug development and serve as a crucial probe for studying oxidative stress in biological systems. By adhering to rigorous quality control of the starting material and employing optimized SPPS protocols, researchers can confidently synthesize and characterize peptides containing this unique amino acid. The methodologies and insights provided in this guide are intended to empower scientists to leverage the full potential of this compound in their research endeavors.

References

-

3-Chlorotyrosine as a marker of protein damage by myeloperoxidase in tracheal aspirates from preterm infants: association with adverse respiratory outcome - PubMed. (URL: [Link])

-

This compound - 1 g - Anaspec. (URL: [Link])

-

Mass spectrometric quantification of 3-chlorotyrosine in human tissues with attomole sensitivity: a sensitive and specific marker for myeloperoxidase-catalyzed chlorination at sites of inflammation - PubMed. (URL: [Link])

Sources

Introduction: The Significance of Fmoc-3-chloro-L-tyrosine in Modern Peptide Science

An In-depth Technical Guide to the Safe Handling and Application of Fmoc-3-chloro-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This compound is a specialized amino acid derivative that serves as a critical building block in the field of peptide chemistry and drug discovery.[1] Its structure incorporates a chlorine atom on the tyrosine side chain, a modification that can significantly enhance the pharmacological properties of synthetic peptides, including increased stability, binding affinity, and biological activity.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine terminus is fundamental to its application in Solid-Phase Peptide Synthesis (SPPS), allowing for the precise, stepwise assembly of complex peptide sequences.[1] This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and disposal guidelines necessary for the responsible and effective use of this valuable reagent in a laboratory setting.

Core Safety and Hazard Profile

While many Fmoc-protected amino acids are not classified as hazardous under normal handling conditions, the presence of a halogenated aromatic ring in this compound necessitates a cautious and informed approach.[2][3] Halogenated organic compounds as a class can present toxicity risks upon inhalation or ingestion.[2][4] Therefore, adherence to rigorous safety standards is paramount.

Material Safety Data Sheet (MSDS) Summary

The following table summarizes the key safety and property data for this compound.

| Property | Data | Reference(s) |

| Chemical Name | (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(3-chloro-4-hydroxyphenyl)propanoic acid | [5] |

| CAS Number | 478183-58-3 | [1][6][7][8][9] |

| Molecular Formula | C₂₄H₂₀ClNO₅ | [1][7] |

| Molecular Weight | 437.88 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Primary Hazards | May cause eye, skin, and respiratory tract irritation. As a halogenated organic, potential toxicity upon ingestion or inhalation should be assumed.[2][4] | General guidance for chemical powders |

| Storage Temperature | Long-term: -20°C; Short-term: 0-8°C.[1] | [1][6][10][11] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | General chemical principles |

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound powder. The primary routes of exposure are inhalation of airborne particles and direct skin or eye contact.[12]

-

Eye and Face Protection : Chemical safety goggles are mandatory.[13] A full-face shield should be considered when handling larger quantities where splash potential exists.[14][15]

-

Hand Protection : Double-gloving with powder-free nitrile gloves is recommended.[2][14] This provides a robust barrier against dermal absorption and minimizes risk if the outer glove is breached.[14] Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[3]

-

Body Protection : A standard laboratory coat is required to protect skin and clothing.[2][13] For operations with a higher risk of spills, a low-permeability, disposable gown is advisable.[14]

-

Respiratory Protection : All handling of the solid powder must be conducted within a certified chemical fume hood to minimize inhalation risk.[2] If a fume hood is not available, a respirator (e.g., N95 or higher) is required when handling the powder.[13]

Logical Workflow for Donning PPE

Caption: Sequential workflow for correctly donning Personal Protective Equipment.

Handling and Experimental Protocols

The chemical integrity of this compound is sensitive to moisture and environmental contaminants.[10] The following protocols are designed to preserve the compound's purity while ensuring user safety.

Storage and Acclimatization

-

Long-Term Storage : For maximum stability, store the compound at -20°C in a desiccator.[11] The container must be tightly sealed to prevent moisture ingress, which can hydrolyze the Fmoc group and compromise peptide synthesis.[10]

-

Acclimatization Protocol : Before use, allow the sealed container to warm to room temperature inside a desiccator. This critical step prevents atmospheric moisture from condensing on the cold powder upon opening, which would introduce water and degrade the material.[16] This process typically takes 30-60 minutes.

Step-by-Step Weighing and Solution Preparation

This entire procedure must be performed inside a chemical fume hood.[2]

-

Preparation : Ensure the fume hood sash is at the appropriate height. Lay down absorbent bench paper to contain any minor spills. Assemble all necessary equipment (spatula, weigh boat, vortex mixer, solvent dispenser).

-

Tare Balance : Place a clean, dry weigh boat on the analytical balance and tare it.

-

Dispense Powder : Carefully open the acclimatized container of this compound. Using a clean, dry spatula, transfer the desired amount of powder to the weigh boat. Work gently to avoid creating airborne dust.[13]

-

Seal Promptly : Immediately and tightly reseal the stock container. Consider purging the headspace with an inert gas like argon or nitrogen before sealing to displace moisture and oxygen for long-term storage.

-

Dissolution : Transfer the weighed powder into a suitable glass vial. Add the appropriate solvent (e.g., high-purity Dimethylformamide - DMF) to the solid.[10] This prevents splashing that can occur when adding a solid to a liquid.[13]

-

Ensure Complete Dissolution : Cap the vial and vortex or sonicate briefly until the solid is fully dissolved. Visually inspect for any particulates.

-

Labeling : Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Risk Mitigation and Emergency Procedures

Preparedness is key to mitigating the impact of accidental exposure or spills.

First Aid Measures

| Exposure Route | First Aid Protocol | Reference(s) |

| Inhalation | Immediately move the affected person to fresh air.[3][17] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[17] | [3][17] |

| Skin Contact | Immediately remove all contaminated clothing.[18] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[3][17] Seek medical attention if irritation develops or persists. | [3][17] |

| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open.[3][18] Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][18] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention. | [3] |

Spill Response Protocol

The response to a spill depends on its scale. The following decision tree outlines the appropriate actions.

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures to comply with safety and environmental regulations.[2][19]

-

Waste Segregation : All waste containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[2][4] This includes contaminated gloves, weigh boats, absorbent materials from spills, and excess solutions.

-

NEVER mix halogenated waste with non-halogenated waste streams, as this complicates and increases the cost of disposal.[4][19]

-

Container Management : Use only approved, chemically compatible waste containers with secure, vapor-tight lids.[4][19] The container must be kept closed at all times except when actively adding waste.[4]

-

Labeling : The waste container must be clearly labeled as "Hazardous Waste: Halogenated Organics" and list this compound as a constituent.[4][19] Follow all institutional guidelines for hazardous waste labeling and pickup.

-

Prohibited Disposal : Do not dispose of this chemical down the drain or as regular solid waste.[2][20]

References

-

Handling and Storage of Peptides - FAQ | AAPPTEC. (URL: [Link])

-

Safe Handling & Disposal of Organic Substances – HSC Chemistry - Science Ready. (URL: [Link])

-

Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (URL: [Link])

-

Halogenated Solvents in Laboratories - Campus Operations. (URL: [Link])

-

Halogenated Solvents - Washington State University. (URL: [Link])

-

This compound - Aralez Bio eStore. (URL: [Link])

-

This compound - 1 g - Anaspec. (URL: [Link])

-

First Aid Procedures for Chemical Hazards | NIOSH - CDC. (URL: [Link])

-

Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech. (URL: [Link])

-

Personal protective equipment for preparing toxic drugs - GERPAC. (URL: [Link])

-

Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (URL: [Link])

-

This compound, min 96%, 1 gram - CP Lab Safety. (URL: [Link])

-

Pharmaceutical Manufacturing PPE | Worker Health & Safety | 3M US. (URL: [Link])

-

Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scienceready.com.au [scienceready.com.au]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound - 1 g [anaspec.com]

- 7. scbt.com [scbt.com]

- 8. This compound [chemicalbook.com]

- 9. calpaclab.com [calpaclab.com]

- 10. benchchem.com [benchchem.com]

- 11. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 12. gerpac.eu [gerpac.eu]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. americanchemistry.com [americanchemistry.com]

- 16. bachem.com [bachem.com]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 18. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 19. campusoperations.temple.edu [campusoperations.temple.edu]

- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Introduction to chlorinated amino acids in peptide chemistry.

An In-depth Technical Guide to Chlorinated Amino Acids in Peptide Chemistry

Authored by a Senior Application Scientist

Introduction: Beyond the Canonical Twenty—Harnessing Halogenation for Advanced Peptide Therapeutics

In the landscape of peptide chemistry and drug development, the strategic modification of amino acid side chains is a cornerstone of innovation. Among the various post-translational and synthetic modifications, halogenation—specifically chlorination—has emerged as a powerful tool for modulating the physicochemical and biological properties of peptides. The substitution of a hydrogen atom with a chlorine atom, while seemingly subtle, can induce profound changes in a peptide's conformation, stability, and receptor-binding affinity. This guide provides an in-depth exploration of chlorinated amino acids, from their fundamental synthesis to their strategic incorporation into peptide scaffolds and their impact on therapeutic potential.

Naturally occurring chlorinated peptides, such as the antibiotic vancomycin, have long demonstrated the biological significance of this modification. In a drug development context, the introduction of chlorine can enhance metabolic stability by shielding susceptible bonds from enzymatic degradation. Furthermore, the electron-withdrawing nature of chlorine can alter the pKa of nearby functional groups, influencing electrostatic interactions and hydrogen bonding networks that are critical for molecular recognition. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to leverage chlorinated amino acids in their own research endeavors.

I. The Synthesis of Chlorinated Amino Acid Building Blocks